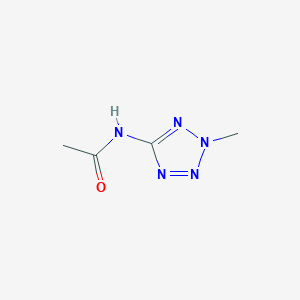
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities and applications in various fields Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide typically involves the reaction of 2-methyl-2H-tetrazole with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antihypertensive agent and its ability to inhibit urease enzyme activity.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. This can lead to various therapeutic effects, such as antihypertensive activity and urease inhibition . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide can be compared with other tetrazole derivatives:
2-Methyl-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]propanamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
3-Hydrazino-N-(2-methyl-2H-tetrazol-5-yl)-4-nitrobenzamide: This compound contains additional functional groups that confer unique properties and applications.
Properties
CAS No. |
6154-06-9 |
|---|---|
Molecular Formula |
C4H7N5O |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C4H7N5O/c1-3(10)5-4-6-8-9(2)7-4/h1-2H3,(H,5,7,10) |
InChI Key |
LNNSLBKTJSIVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















